molecular formula C20H24N2O2 B324147 2-phenoxy-N'-(1-phenylhexylidene)acetohydrazide

2-phenoxy-N'-(1-phenylhexylidene)acetohydrazide

Cat. No.: B324147
M. Wt: 324.4 g/mol
InChI Key: KZKXAHZIVKCDJK-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide is an organic compound with the molecular formula C20H24N2O2. It is known for its unique chemical structure, which includes a phenoxy group and a phenylhexylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide typically involves the condensation of 2-phenoxyacetohydrazide with 1-phenylhexanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenoxy or phenylhexylidene compounds .

Scientific Research Applications

2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N’-[(1E)-1-phenylbutylidene]acetohydrazide
  • 2-phenoxy-N’-[(1E)-1-phenylpropylidene]acetohydrazide
  • 2-phenoxy-N’-[(1E)-1-phenylethylidene]acetohydrazide

Uniqueness

2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide stands out due to its specific phenylhexylidene moiety, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-phenoxy-N-[(E)-1-phenylhexylideneamino]acetamide

InChI

InChI=1S/C20H24N2O2/c1-2-3-6-15-19(17-11-7-4-8-12-17)21-22-20(23)16-24-18-13-9-5-10-14-18/h4-5,7-14H,2-3,6,15-16H2,1H3,(H,22,23)/b21-19+

InChI Key

KZKXAHZIVKCDJK-XUTLUUPISA-N

Isomeric SMILES

CCCCC/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC=CC=C2

SMILES

CCCCCC(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCCCC(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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